1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)-
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Overview
Description
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)-, also known as phytosphingosine, is a naturally occurring amino alcohol. It is a key component of sphingolipids, which are essential constituents of cell membranes. This compound is known for its role in maintaining the structural integrity of cell membranes and its involvement in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- typically involves the reduction of sphingosine or sphinganine. One common method is the catalytic hydrogenation of sphingosine in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plant or yeast cells. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)-, such as ketones, aldehydes, and substituted amino alcohols .
Scientific Research Applications
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex sphingolipids and other bioactive molecules.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in cell signaling pathways.
Medicine: It has potential therapeutic applications in treating skin disorders, such as atopic dermatitis and psoriasis, due to its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- involves its incorporation into cell membranes, where it helps maintain membrane integrity and fluidity. It also participates in cell signaling pathways by interacting with specific receptors and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A precursor to phytosphingosine, involved in similar biological processes.
Sphinganine: Another related compound with similar structural features and functions.
Uniqueness
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with other molecules. Its ability to modulate cell signaling pathways and its therapeutic potential in skin care applications distinguish it from other similar compounds .
Properties
CAS No. |
183253-71-6 |
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Molecular Formula |
C18H39NO3 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(2R,3R,4S)-2-aminooctadecane-1,3,4-triol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m1/s1 |
InChI Key |
AERBNCYCJBRYDG-FGTMMUONSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H]([C@@H]([C@@H](CO)N)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Origin of Product |
United States |
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